(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15868994
Molecular Formula: C19H21N3O
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | [2-[6-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C19H21N3O/c23-19(14-5-2-1-3-6-14)22-12-4-7-17(22)15-8-11-18(20-13-15)21-16-9-10-16/h1-3,5-6,8,11,13,16-17H,4,7,9-10,12H2,(H,20,21) |
| Standard InChI Key | AFPINRBAQLRAMF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)NC4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is systematically named (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, reflecting its three primary components:
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A pyridine ring substituted at the 3-position with a pyrrolidine group.
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A cyclopropylamino group (-NH-C3H5) attached to the pyridine’s 6-position.
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A phenyl ketone (benzophenone) linked to the pyrrolidine nitrogen .
Its CAS registry numbers include 920284-17-9 and 1352526-04-5, with synonyms such as [2-(6-Cyclopropylamino-pyridin-3-yl)-pyrrolidin-1-yl]-phenyl-methanone .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 307.4 g/mol | |
| CAS numbers | 920284-17-9, 1352526-04-5 | |
| Class | Specialty organic compound |
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is dominated by:
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Pyridine Nitrogen: Participates in acid-base reactions and coordination chemistry.
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Pyrrolidine Ring: Susceptible to ring-opening under strong acidic or oxidative conditions.
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Cyclopropylamino Group: Strain-driven reactivity, potentially undergoing ring-expansion or [2+2] cycloadditions.
Physicochemical and Spectroscopic Characteristics
Spectral Signatures
While experimental spectral data are unavailable, theoretical predictions based on analogous structures suggest:
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O ketone), ~1600 cm⁻¹ (pyridine C=N), and ~3300 cm⁻¹ (N-H cyclopropylamino).
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NMR Spectroscopy:
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: δ 1.0–1.2 (cyclopropane protons), δ 7.3–8.5 (pyridine and phenyl aromatics).
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: δ 190–200 (ketone carbonyl), δ 145–160 (pyridine carbons).
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Solubility and Stability
The compound is likely lipophilic (logP ~3.5) due to its aromatic and heterocyclic components, with limited aqueous solubility. Stability under ambient conditions depends on protection from light and moisture, given the hydrolytic sensitivity of the cyclopropylamino group.
| Compound Class | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrrolo-pyrimidines | VEGFR-2 | 10–100 | |
| Cyclopropylamines | Monoamine oxidases | 50–200 |
Anticipated ADMET Properties
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Absorption: Moderate oral bioavailability due to moderate logP.
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Metabolism: Hepatic CYP3A4-mediated oxidation of cyclopropane and pyrrolidine rings.
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Toxicity: Potential hepatotoxicity from reactive metabolite formation.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s complexity makes it a candidate for:
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Lead Optimization: Scaffold for CNS-active agents or kinase inhibitors.
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Prodrug Synthesis: Functionalization of the ketone or amine groups for targeted delivery.
Material Science
Its rigid, conjugated structure could serve as:
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Ligands in Catalysis: Chiral induction in asymmetric synthesis.
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Organic Semiconductors: π-Stacking capability for electronic materials .
Comparison with Related Compounds
Pyrrolidine-Containing Drugs
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Sunitinib: Shares a pyrrolidine core but incorporates indole rings for kinase inhibition.
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Rolipram: Pyrrolidine ketone with PDE4 inhibitory activity, highlighting the scaffold’s versatility .
Cyclopropylamine Derivatives
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Tranylcypromine: Antidepressant with cyclopropylamine group, underscoring CNS penetration potential.
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Ciprofloxacin: Fluoroquinolone antibiotic demonstrating cyclopropane’s metabolic stability.
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